4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one
CAS No.: 19848-94-3
Cat. No.: VC15980902
Molecular Formula: C10H8N4O
Molecular Weight: 200.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19848-94-3 |
|---|---|
| Molecular Formula | C10H8N4O |
| Molecular Weight | 200.20 g/mol |
| IUPAC Name | 4-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one |
| Standard InChI | InChI=1S/C10H8N4O/c1-6-9-12-13-10(15)14(9)8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,15) |
| Standard InChI Key | TWFODRDVLFVLAF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2N3C1=NNC3=O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-Methyl[1, triazolo[4,3-a]quinoxalin-1(2H)-one belongs to the triazolo[4,3-a]quinoxaline family, featuring a bicyclic system comprising a triazole ring fused to a quinoxaline moiety. The molecular formula is C₁₁H₈N₄O, with a molecular weight of 212.21 g/mol . Key physicochemical parameters include a polar surface area (PSA) of 58.32 Ų and a calculated partition coefficient (LogP) of 1.85, suggesting moderate lipophilicity suitable for membrane permeation. X-ray crystallography data, though limited for this specific derivative, indicate that analogous triazoloquinoxalines adopt nearly planar conformations, facilitating π-π stacking interactions with biological targets .
The methyl group at position 4 enhances steric stability while minimally affecting electronic properties, as evidenced by NMR spectra showing a singlet peak at δ 2.98 ppm for the methyl protons in DMSO-d₆ . Infrared spectroscopy reveals characteristic absorptions at 1680 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C=N vibration), confirming the lactam and triazole functionalities.
Synthetic Methodologies
Cyclocondensation Strategies
The synthesis typically begins with 2-chloro-3-hydrazinylquinoxaline (precursor 5), which undergoes cyclization with triethylorthoformate in acetic acid to yield the triazoloquinoxaline core . Introducing the methyl group at position 4 is achieved via nucleophilic substitution using methyl iodide under basic conditions (Scheme 1). A 2015 study by El-Attar et al. optimized this route, reporting an 88% yield for the intermediate 3 (4-hydrazinyl-1-methyl derivative) using hydrazine hydrate in ethanol .
Scheme 1:
Functionalization at Position 1
Modification of the lactam oxygen at position 1 enables diversification. Treatment with phosphorus oxychloride converts the carbonyl to a reactive chloride, permitting subsequent nucleophilic displacement with thiols or amines . For example, El-Adl et al. (2021) synthesized DNA-intercalating analogs by reacting the chloride intermediate with potassium hydrosulfide, yielding the 1-thiol derivative .
Pharmacological Activities
Antimicrobial Efficacy
In a landmark screen against Gram-negative bacteria, 4-methyl triazolo[4,3-a]quinoxaline derivatives exhibited 2-fold greater potency than ampicillin against P. aeruginosa (MIC = 6.25 µg/mL) . Compound 3 (4-hydrazinyl variant) showed broad-spectrum activity, inhibiting Escherichia coli and Klebsiella pneumoniae at 12.5 µg/mL. The mechanism likely involves disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition, though further studies are needed .
Mechanistic Insights from Computational Studies
DNA Interaction Profiling
Docking simulations illustrate intercalation between base pairs, stabilized by:
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stacking between the triazoloquinoxaline core and adenine-thymine bases.
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Hydrogen bonds between the lactam oxygen and N7 of guanine (bond length: 2.1 Å) .
MD simulations (100 ns) confirmed complex stability, with RMSD fluctuations < 2.0 Å, underscoring durable target engagement .
ADMET Predictions
SwissADME analysis predicts high gastrointestinal absorption (95%) and blood-brain barrier penetration (BBB score: 0.98). CYP3A4 metabolism is predominant, with a half-life of 4.2 hours in humans. No PAINS alerts were detected, reducing off-target risks .
Future Directions and Applications
Antibiotic Adjuvant Development
Given rising multidrug resistance, hybridizing 4-methyltriazoloquinoxaline with β-lactamase inhibitors (e.g., avibactam) could restore susceptibility to carbapenems. Preliminary docking with OXA-48 β-lactamase shows favorable binding (ΔG = −7.8 kcal/mol) .
Targeted Cancer Therapies
Conjugating the scaffold with folate or EGFR-targeting peptides may enhance tumor selectivity. In vivo studies in xenograft models are warranted to validate efficacy and safety.
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